tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate: is a compound that features a piperazine ring substituted with a thiazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with thiazole compounds. One common method involves the use of N-Boc piperazine and thiazole-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where electrophilic substitution can occur at the C-2 position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .
Scientific Research Applications
Chemistry: tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in the development of antitumor agents. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, such as HeLa and A549 cell lines . It is also being explored for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for the development of new chemical entities .
Mechanism of Action
The mechanism of action of tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to induce apoptosis and cause cell cycle arrest at the G1 phase . The compound likely exerts its effects by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides
Comparison: While these compounds share structural similarities, tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-7-5-14(6-8-15)10-13-4-9-18-10/h4,9H,5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFGYBKPNLCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620224 | |
Record name | tert-Butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474417-23-7 | |
Record name | tert-Butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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